molecular formula C9H14N2O2 B7893287 Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate

Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate

Cat. No.: B7893287
M. Wt: 182.22 g/mol
InChI Key: BLWFDWKMUXXQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyrrole ring, which is a five-membered aromatic heterocycle containing nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with appropriate amine and esterification agents. One common method includes the use of methyl chloroformate and an amine under basic conditions to form the desired ester. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal byproducts. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides or acyl chlorides are used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxo derivatives of the original compound.

    Reduction: Amine derivatives with reduced functional groups.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(1H-pyrrol-2-yl)propanoate: Similar structure but lacks the amino group, leading to different reactivity and applications.

    Nicotyrine: Contains a pyrrole ring but with a different substitution pattern, resulting in distinct biological activities.

Uniqueness

Methyl 2-amino-3-(1-methyl-1H-pyrrol-2-yl)propanoate is unique due to the presence of both an amino group and a methyl ester, which confer specific chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-amino-3-(1-methylpyrrol-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-11-5-3-4-7(11)6-8(10)9(12)13-2/h3-5,8H,6,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLWFDWKMUXXQJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CC(C(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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